1-(4-Bromophenyl)-1-phenylethanol
Overview
Description
1-(4-Bromophenyl)-1-phenylethanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-bromobenzophenone in the presence of a suitable solvent like diethyl ether. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: 4-bromobenzophenone.
Reduction: 1-(4-Bromophenyl)-1-phenylethane.
Substitution: 1-(4-Methoxyphenyl)-1-phenylethanol or 1-(4-Cyanophenyl)-1-phenylethanol.
Scientific Research Applications
1-(4-Bromophenyl)-1-phenylethanol has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-1-phenylethanol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1-phenylethanol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1-phenylethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Methoxyphenyl)-1-phenylethanol:
1-(4-Cyanophenyl)-1-phenylethanol: The presence of a cyano group introduces different electronic effects and reactivity.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
1-(4-bromophenyl)-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJPHIFIUXSDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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